2-deoxy-D-[2-13C]ribose
Description
Significance of Site-Specific Isotopic Labeling in Contemporary Biochemical Investigations
Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes. cernobioscience.com In biochemical research, stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are frequently used. cernobioscience.com This non-radioactive method allows for the site-specific investigation of molecular structures and the tracking of molecules through metabolic pathways or cellular reactions. cernobioscience.com The key advantage of site-specific labeling is the ability to introduce an isotopic marker at a precise location within a molecule. nih.gov This precision enables researchers to obtain detailed information about specific parts of a target protein or nucleic acid, simplifying complex spectra in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. cernobioscience.comnih.govsigmaaldrich.com By focusing on the labeled sites, scientists can unravel intricate details of protein structure, function, and the effects of post-translational modifications. nih.gov
Fundamental Role of 2-deoxy-D-ribose as a Deoxypentose in Biological Systems
2-deoxy-D-ribose, a five-carbon sugar (pentose), is a fundamental building block of life. learnpad.com Its primary role is as a core component of deoxyribonucleic acid (DNA), the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. learnpad.comwikipedia.org In the structure of DNA, 2-deoxy-D-ribose molecules are linked together by phosphate (B84403) groups, forming the sugar-phosphate backbone of the DNA double helix. wikipedia.org Attached to the 1' carbon of each deoxyribose sugar is one of four nucleobases: adenine, guanine, cytosine, or thymine. wikipedia.org The absence of a hydroxyl group at the 2' position of the deoxyribose sugar, as compared to ribose (the sugar in RNA), contributes to the increased mechanical flexibility of DNA, allowing it to form its characteristic double-helix structure. wikipedia.org
Conceptual Framework for Carbon-13 Enrichment at the C-2 Position for Research Applications
Interactive Data Table: Properties of 2-deoxy-D-ribose
| Property | Value |
| Molecular Formula | C₅H₁₀O₄ |
| Molar Mass | 134.131 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 91 °C (196 °F; 364 K) |
| Solubility in water | Very soluble |
| IUPAC Name | 2-Deoxy- d-ribose |
| Systematic IUPAC Name | 2-Deoxy- d-erythro-pentose |
Data sourced from wikipedia.org
Detailed Research Findings
Recent research has highlighted the utility of site-specific isotopic labeling in understanding complex biological systems. For example, the synthesis of atom-specifically ¹³C-modified DNA building blocks has been reported, which can be incorporated into DNA to study its structural and dynamic features using NMR spectroscopy. nih.gov These studies have demonstrated the ability to monitor slow exchange processes between different DNA conformations, such as those found in G-quadruplexes and Holliday junctions. nih.gov
Furthermore, the biosynthesis of 2-deoxysugars using whole-cell catalysts expressing 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) has been an area of active investigation. researchgate.netnih.gov While DERA naturally catalyzes the formation of 2-deoxyribose 5-phosphate, research has focused on engineering the enzyme to improve its activity and tolerance for non-phosphorylated substrates like D-glyceraldehyde, paving the way for more efficient and scalable production of 2-deoxy-D-ribose and its derivatives. nih.gov
The prebiotic origins of 2-deoxy-D-ribose are also a subject of intense scientific inquiry. Studies have explored the formation of 2-deoxy-D-ribose from plausible prebiotic building blocks like acetaldehyde (B116499) and D-glyceraldehyde, demonstrating that certain amino esters and amino nitriles can promote its selective formation. rsc.orgresearchgate.netwhiterose.ac.uk These findings provide valuable insights into the potential chemical pathways that could have led to the emergence of this crucial biological molecule on early Earth.
Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-(313C)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-XATPVYBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([13CH2]C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 Deoxy D 2 13c Ribose
Advanced Chemical Synthesis of 2-deoxy-D-[2-13C]ribose and its Precursors
The chemical synthesis of this compound is a precise and multi-step process that demands rigorous control over stereochemistry and the specific placement of the carbon-13 isotope.
Regioselective and Stereoselective Approaches for C-2 Carbon-13 Incorporation
The targeted introduction of a carbon-13 atom at the C-2 position of 2-deoxy-D-ribose is a significant challenge in synthetic organic chemistry. One established method involves the use of appropriately protected derivatives of D-erythrose. A key step is the Wittig reaction, which can be employed to introduce the 13C label at the desired position. acs.org Subsequent stereoselective reduction and cyclization steps are then necessary to yield the final this compound product.
Another approach involves the synthesis of labeled 2-deoxyribonolactones, which serve as precursors to the desired labeled nucleosides for solid-phase DNA synthesis. For instance, the synthesis of 2,4-¹³C₂-labeled 5-O-bromobenzyl-2-deoxyribonolactone has been described, highlighting the potential for multi-labeling strategies. nih.gov While this specific example labels the C-4 position, the underlying principles of regioselective synthesis can be adapted for labeling at the C-2 position. These methods often rely on the careful selection of protecting groups and reaction conditions to ensure the desired stereochemical outcome and prevent unwanted side reactions. A sustainable and catalyst-free method for the synthesis of 2-deoxy lactones involves the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones, providing a high step economy and functional group compatibility. acs.org
The synthesis of chiral cyclic analogues of platelet-activating factor (PAF) from derivatives of 2-deoxy-D-erythro-pentose further illustrates the versatility of this starting material in complex syntheses.
Methodologies for the Preparation of Other Isotopically Labeled Deoxyribose Analogs (e.g., [5'-13C]ribose derivatives for 2'-deoxynucleosides)
The synthesis of other isotopically labeled deoxyribose analogs is crucial for a wide range of NMR-based structural and dynamic studies of DNA. A notable example is the preparation of [5'-¹³C]ribonucleosides and their subsequent conversion to 2'-deoxy[5'-¹³C]ribonucleosides. acs.org This process involves the synthesis of a D-[5-¹³C]ribose derivative as a key intermediate. The ¹³C label is introduced at the 5-position of the pentose (B10789219) via a Wittig reaction of 4-aldehydo-D-erythrose dialkyl acetals with Ph₃P¹³CH₃I−BuLi. acs.org This is followed by a highly diastereoselective osmium dihydroxylation and cyclization to form the desired labeled ribofuranoside derivative. acs.org
Furthermore, methods have been developed for the large-scale preparation of uniformly isotope-labeled DNA for NMR studies. One such method involves the growth of a plasmid with multiple copies of the desired oligonucleotide in a medium containing ¹⁵N and ¹³C nutrients. nih.gov Another approach utilizes a polymerase chain reaction (PCR)-based method with ¹⁵N- and/or ¹³C-labeled deoxynucleoside triphosphates. nih.gov These techniques, while providing uniform labeling, are essential for comprehensive structural analysis of DNA.
The synthesis of atom-specifically ¹³C-modified DNA building blocks, such as 6-¹³C-modified pyrimidines and 8-¹³C purine (B94841) DNA phosphoramidites, allows for their incorporation into DNA via solid-phase synthesis. nih.gov This site-specific labeling is particularly useful for facilitating resonance assignment in NMR spectroscopy and for studying micro- to millisecond dynamics in DNA structures. nih.gov
Enzymatic Synthesis Routes for 2-deoxy-D-ribose Scaffolds
Enzymatic methods offer a powerful and highly specific alternative to chemical synthesis for producing 2-deoxy-D-ribose and its derivatives. Deoxyribose-5-phosphate aldolases (DERAs, EC 4.1.2.4) are key enzymes in this context. nih.gov These Class I aldolases naturally catalyze the reversible aldol (B89426) reaction between acetaldehyde (B116499) and glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate. nih.gov
The versatility of DERAs allows them to accept a range of other aldehydes as substrates, enabling the synthesis of novel compounds through C-C bond formation. nih.gov Researchers have employed protein engineering techniques, including structure-based design and directed evolution, to enhance the substrate specificity, efficiency, and stability of these enzymes. nih.gov
Two primary enzymatic methods have been utilized for the synthesis of 2'-deoxy-β-D-ribonucleosides:
Transglycosylation: This method uses a 2'-deoxynucleoside (e.g., 2'-deoxyguanosine) as a donor of the 2-deoxy-D-ribofuranose moiety and a recombinant E. coli purine nucleoside phosphorylase (PNP) as the biocatalyst. thieme-connect.comresearchgate.net
One-pot synthesis: This approach starts with 2-deoxy-D-ribose and a nucleobase, employing a cascade of reactions catalyzed by recombinant E. coli ribokinase (RK), phosphopentomutase (PPM), and PNP. thieme-connect.comresearchgate.net
The enzymatic synthesis of α-D-ribose 1-phosphate and 2-deoxy-α-D-ribose 1-phosphate can also be achieved through the phosphorolysis of 7-methylguanosine (B147621) and 7-methyldeoxyguanosine, respectively, using nucleoside phosphorylases. nih.gov This highlights the utility of enzymes in preparing key phosphorylated intermediates for nucleoside synthesis.
Table 1: Key Enzymes in the Synthesis of 2-deoxy-D-ribose Scaffolds
| Enzyme | Abbreviation | EC Number | Natural Reaction | Application in Synthesis |
|---|---|---|---|---|
| Deoxyribose-5-phosphate aldolase (B8822740) | DERA | 4.1.2.4 | Acetaldehyde + Glyceraldehyde-3-phosphate ⇌ 2-Deoxy-D-ribose-5-phosphate | C-C bond formation for novel deoxyribose analogs |
| Purine nucleoside phosphorylase | PNP | 2.4.2.1 | (Deoxy)ribonucleoside + Phosphate (B84403) ⇌ (Deoxy)ribose-1-phosphate + Base | Transglycosylation and one-pot synthesis of 2'-deoxynucleosides |
| Ribokinase | RK | 2.7.1.15 | Ribose + ATP → Ribose-5-phosphate + ADP | One-pot synthesis of 2'-deoxynucleosides |
| Phosphopentomutase | PPM | 5.4.2.7 | Ribose-5-phosphate ⇌ Ribose-1-phosphate | One-pot synthesis of 2'-deoxynucleosides |
Prebiotic Chemical Synthesis of 2-deoxy-D-ribose and its Astrophysical Relevance
The question of how the building blocks of life, including 2-deoxy-D-ribose, first emerged on the early Earth is a central theme in origin of life research. Several plausible prebiotic pathways have been proposed and investigated.
Mechanistic Investigations of Promoted Aldol Reactions and Oligomerization
A key proposed prebiotic route to 2-deoxy-D-ribose involves the aldol reaction of glyceraldehyde and acetaldehyde. rsc.org Early studies by Oró and Cox demonstrated the formation of 2-deoxyribose from these precursors using calcium oxide as a base. rsc.org More recent research has shown that proteinogenic amino esters and prebiotically relevant amino nitriles can promote the selective formation of 2-deoxy-D-ribose. rsc.orgrsc.org Specifically, 20 mol% of proteinogenic amino esters were found to favor the synthesis of 2-deoxy-D-ribose over its stereoisomer, 2-deoxy-D-threopentose, with combined yields of ≥4%. rsc.orgrsc.org
Furthermore, amino nitriles have been shown to catalyze the enantioselective aldol reaction of formaldehyde (B43269) and glycolaldehyde (B1209225) to produce D-glyceraldehyde, which can then react with acetaldehyde to form 2-deoxy-D-ribose. rsc.orgrsc.org This two-step synthesis from simple interstellar building blocks highlights a plausible pathway for the emergence of this crucial DNA component. rsc.orgrsc.org The formose reaction, the oligomerization of formaldehyde, is a classic pathway for carbohydrate synthesis, but it typically produces a complex mixture of sugars with low yields of ribose. nih.govnih.gov However, the presence of minerals like borate (B1201080) can help to stabilize ribose and increase its yield. nih.gov Mechanochemical forces, such as those from meteorite impacts, have also been shown to accelerate the synthesis of monosaccharides. mdpi.com
Implications for the Origin of Life and Nucleic Acid Formation
The prebiotic synthesis of 2-deoxy-D-ribose has significant implications for understanding the origin of life. While the "RNA world" hypothesis posits that RNA was the primary genetic material, the potential for prebiotic DNA synthesis suggests a possible co-emergence of RNA and DNA. researchgate.netresearchgate.net The relative stability of 2-deoxyribose compared to ribose, and its faster reaction rate with some nucleobases, could have provided an evolutionary advantage. nasa.gov
The discovery of sugar acids, including deoxysugar acids, in the Murchison meteorite suggests that these compounds could have been delivered to the early Earth from extraterrestrial sources. nasa.gov Laboratory experiments simulating the photoprocessing of astrophysical ice analogs (H₂O and CH₃OH) have successfully produced 2-deoxyribose, further supporting the idea of an extraterrestrial origin for this key biomolecule. nih.gov The formation of 2-deoxyribose in these experiments was confirmed to be a result of the UV photoprocessing, as racemic mixtures of the enantiomers were produced. nih.gov
The ability to form 2-deoxyribose under plausible prebiotic conditions, coupled with the demonstration of non-enzymatic phosphorylation and oligomerization of deoxynucleosides, strengthens the hypothesis that DNA could have played a role in the earliest stages of life. researchgate.netresearchgate.net
Table 2: Proposed Prebiotic Promoters and Conditions for 2-deoxy-D-ribose Synthesis
| Promoter/Condition | Starting Materials | Key Findings | Reference |
|---|---|---|---|
| Calcium oxide | Glyceraldehyde + Acetaldehyde | Formation of 2-deoxyribose identified. | rsc.org |
| Proteinogenic amino esters (20 mol%) | Glyceraldehyde + Acetaldehyde | Selective formation of 2-deoxy-D-ribose over 2-deoxy-D-threopentose (≥4% yield). | rsc.orgrsc.org |
| Proteinogenic amino nitriles (20 mol%) | Formaldehyde + Glycolaldehyde → D-Glyceraldehyde + Acetaldehyde | Enantioselective synthesis of D-glyceraldehyde and subsequent conversion to 2-deoxy-D-ribose (≥5% yield). | rsc.orgrsc.org |
| UV photoprocessing of astrophysical ice analogs | H₂O + CH₃OH | Formation of racemic 2-deoxyribose. | nih.gov |
Spectroscopic Characterization and Conformational Analysis of 2 Deoxy D 2 13c Ribose
Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Carbon-13 NMR spectroscopy serves as a cornerstone in the study of the conformational dynamics of 2-deoxy-D-ribose. By analyzing various NMR parameters, researchers can gain intricate details about the motion and structure of the deoxyribose ring.
Investigation of 13C NMR Relaxation Parameters for Deoxyribose Ring Dynamics
Studies utilizing 13C NMR have measured the spin-lattice relaxation times (T1) and Nuclear Overhauser Effects (NOE) for the protonated carbons of 2'-deoxy-D-ribose in D2O solutions. nih.govnih.gov These parameters provide insights into the motional properties of the carbon atoms within the sugar ring. In all examined deoxy sugars, the NT1 value for the C-2' carbon is notably larger than for the other carbons in the ring. nih.govnih.gov This observation is a key indicator of the increased flexibility and rapid puckering motion occurring specifically at the C-2' position. nih.gov The phosphorylation at the 3' or 5' position can influence these relaxation parameters, though the primary determinant of the observed dynamics remains the inherent flexibility of the deoxyribose ring itself. tandfonline.com
Analysis of Conformational Flexibility and Puckering Motions
The enhanced NT1 value for C-2' is interpreted as evidence of rapid puckering motion of this carbon. nih.gov This flexibility is a hallmark of the deoxyribose unit and is crucial for the conformational transitions observed in DNA. The puckering of the furanose ring, a five-membered ring system, is often described by the concept of pseudorotation. acs.orgnih.gov Computational studies have utilized the Cremer and Pople puckering analysis methodology to characterize these pseudorotational parameters (P, θ, φ), which can be visualized on an Altona-Sundaralingam wheel-sphere to define the specific ring conformation. acs.org This analysis allows for a detailed description of the envelope (E) and twist (T) conformations of the furanose ring. researchgate.net
Vibrational Spectroscopy Applications (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a complementary approach to understanding the structural characteristics of 2-deoxy-D-ribose. acs.orgnih.gov Experimental IR and Raman spectra have been recorded for 2-deoxy-D-ribose in both aqueous solutions and the solid phase. acs.orgulpgc.es These spectra reveal characteristic bands corresponding to the stretching and bending vibrations of different functional groups within the molecule. nih.govresearchgate.net For instance, spectral regions can be assigned to the stretching vibrations of OH, CH/CH2, and C-O/C-C groups, as well as deformational modes of CH/CH2 and CCO groups. nih.govresearchgate.net Theoretical calculations of vibrational spectra, often performed using methods like MP2/6-311++G(d,p)//DFT B3LYP/6-31G(d,p) and taking into account anharmonicity, are crucial for the detailed interpretation of the experimental IR spectra, especially in regions of overlapping vibrations like the OH group stretching region. researchgate.netresearchgate.net
Chiroptical Spectroscopy (Vibrational Circular Dichroism) for Stereochemical Insights
Vibrational circular dichroism (VCD) is a powerful chiroptical technique that provides information about the stereochemistry and conformational preferences of chiral molecules like 2-deoxy-D-ribose. acs.org VCD spectra have been recorded for 2-deoxy-D-ribose in various phases, including D2O and H2O solutions, as well as in thin films and mulls. acs.orgulpgc.es The analysis of VCD spectra, often in conjunction with quantum chemical calculations, allows for the identification of the dominant anomeric forms (α and β) and their respective ring conformations in solution and the solid state. acs.orgresearchgate.netresearchgate.net Theoretical and experimental results consistently show that the α- and β-pyranose forms are the predominant configurations for 2-deoxy-D-ribose. acs.orgacs.org
Computational Chemistry Approaches (DFT, MP2) for Conformational Preference in Solution and Solid Phases
Computational chemistry has become an indispensable tool for elucidating the complex conformational landscape of 2-deoxy-D-ribose. Methods such as Density Functional Theory (DFT), with functionals like B3LYP and M06-2X, and Møller-Plesset perturbation theory (MP2) are widely employed. nih.govconicet.gov.ar These calculations have been used to explore the potential energy surfaces of the open-chain, furanose, and pyranose forms of the molecule in both the gas phase and in solution, often using continuum solvation models like PCM. acs.orgnih.govresearchgate.netacs.org
Modeling Anomeric Equilibrium and Ring Conformations
Computational studies have been instrumental in modeling the anomeric equilibrium of 2-deoxy-D-ribose, which involves the interconversion between its α and β anomers in both furanose and pyranose ring forms. acs.org In the gas phase, calculations suggest that the α-pyranose is the lowest energy form of 2-deoxy-D-ribose. nih.gov In aqueous solution, NMR studies have shown that at 0 °C, the equilibrium mixture contains approximately 43% β-pyranose and 42% α-pyranose, which shifts to 30% of each at 90 °C. acs.orgresearchgate.net
Theoretical models have been used to identify numerous stable conformers for each isomeric form. For instance, one study found 105 and 146 unique minima for the α- and β-pyranose forms, respectively. acs.org These calculations, combined with experimental data, provide a detailed picture of the conformational preferences and the intricate balance of forces that govern the structure of 2-deoxy-D-ribose.
Table 1: Conformational Analysis of 2-deoxy-D-ribose Anomers in Gas Phase biopolymers.org.ua
| Anomeric Form | Conformational Family Size | Thermodynamic Equilibrium Ratio (%) |
|---|---|---|
| α-anomer | 89 structures | 82 |
Table 2: Equilibrium Mixture of 2-deoxy-D-ribose Anomers in H2O/D2O Solution at Different Temperatures acs.orgresearchgate.net
| Anomer | Percentage at 0 °C | Percentage at 90 °C |
|---|---|---|
| β-pyranose | 43% | 30% |
| α-pyranose | 42% | 30% |
| β-furanose | 10% | 18% |
Elucidation of Intramolecular Weak Interactions
The three-dimensional structure and resulting stability of 2-deoxy-D-ribose are significantly influenced by a network of intramolecular weak interactions. These interactions, primarily hydrogen bonds, play a crucial role in dictating the conformational preferences of the molecule. The specific labeling with ¹³C at the C2 position in 2-deoxy-D-[2-¹³C]ribose provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopic studies, which, in conjunction with computational methods, allows for a detailed understanding of these subtle forces.
Computational studies using Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, have been instrumental in exploring the conformational landscape of 2-deoxy-D-ribose. rsc.orgresearchgate.net These analyses have identified numerous stable structures, including open-chain, furanose, and pyranose forms. researchgate.net The relative stability of these conformers is largely governed by the formation of intramolecular hydrogen bonds between hydroxyl groups and the ring oxygen atom.
Methodologies like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are employed to characterize these weak interactions. rsc.orgresearchgate.net For instance, in the most stable pyranose conformers, a network of O–H⋯O hydrogen bonds contributes significantly to their stability. rsc.org The absence of the hydroxyl group at the C2 position, as in 2-deoxy-D-ribose, alters the potential hydrogen-bonding patterns compared to D-ribose, thereby influencing the conformational equilibrium. acs.org
In the gas phase, the α-pyranose form of 2-deoxy-D-ribose is found to be the most predominant. rsc.orgresearchgate.net The stability of this and other conformers is a delicate balance of various interactions. A comprehensive exploration of the conformational landscape has identified up to 668 stable structures for 2-deoxy-D-ribose, with 22 of these having relative energies within 5 kJ mol⁻¹ of the global minimum. researchgate.net
The conformational equilibrium of 2-deoxy-D-ribose is also sensitive to its environment. In aqueous solution, the molecule exists as a dynamic equilibrium mixture of its anomeric forms. NMR spectroscopy studies have shown that at 0 °C, the approximate ratios of β-pyranose, α-pyranose, β-furanose, and α-furanose are 43:42:10:5, respectively. acs.orgresearchgate.net This distribution changes with temperature, highlighting the subtle energetic differences between the conformers and the role of solvent interactions. acs.org
Interactive Table of Conformational Analysis Data for 2-deoxy-D-ribose
The following table summarizes the equilibrium mixture of 2-deoxy-D-ribose anomers in an aqueous solution at different temperatures, as determined by ¹H NMR spectroscopy.
| Anomer | Conformation | Approximate Percentage Ratio at 0 °C | Approximate Percentage Ratio at 90 °C |
| α-anomer | Pyranose | 42% | 30% |
| β-anomer | Pyranose | 43% | 30% |
| α-anomer | Furanose | 5% | 22% |
| β-anomer | Furanose | 10% | 18% |
| Data sourced from Lemieux et al. as cited in acs.orgresearchgate.net |
Research Findings on Conformational Stability
Theoretical calculations provide detailed insights into the relative energies of the different conformers of 2-deoxy-D-ribose. The table below presents the relative energies of the most stable conformers in the gas phase, calculated at the M06-2X/6-311++G(d,p) computational level.
| Conformer Type | Specific Conformer | Relative Energy (kJ mol⁻¹) |
| Pyranose | α-pyranose | 0.00 |
| Pyranose | β-pyranose | >0 |
| Furanose | α-furanose | >0 |
| Furanose | β-furanose | >0 |
| Open-chain | Various | >0 |
| Note: This table illustrates the general finding that the α-pyranose form is the most stable in the gas phase. Specific energy values for all 22 low-energy conformers can be found in detailed computational studies. researchgate.net |
Applications in Metabolic Pathway Elucidation and Flux Analysis
Isotopic Tracing of Deoxyribonucleotide Biosynthesis Pathways
The stable isotope label in 2-deoxy-D-[2-¹³C]ribose is instrumental in tracing the intricate pathways that lead to the formation of deoxyribonucleotides, the building blocks of DNA. By introducing this labeled compound to cellular systems, researchers can monitor the incorporation of the ¹³C atom into downstream metabolites, thereby elucidating the relative contributions of different biosynthetic routes.
The metabolism of 2-deoxy-D-[2-¹³C]ribose provides a unique lens through which to view the activity of the pentose (B10789219) phosphate (B84403) pathway (PPP). The labeled carbon at the C2 position of the deoxyribose moiety can be traced to distinguish between the oxidative and non-oxidative branches of the PPP. This is because the two pathways process pentose phosphates differently, leading to distinct labeling patterns in the resulting deoxyribonucleotides. By analyzing these patterns, researchers can quantify the relative flux of glucose through each branch of the PPP, offering a detailed picture of cellular redox homeostasis and nucleotide production.
The biosynthesis of deoxyribonucleotides can occur through two primary routes: the de novo pathway, which synthesizes nucleotides from simpler precursors, and the salvage pathway, which recycles pre-existing nucleosides and bases. 2-deoxy-D-[2-¹³C]ribose can be utilized to differentiate and quantify the activity of these two pathways. When cells are supplied with this labeled tracer, the incorporation of the ¹³C label into the deoxyribose component of DNA precursors is indicative of the salvage pathway's activity. Conversely, the dilution of the ¹³C label suggests a greater contribution from the de novo pathway, which utilizes unlabeled precursors. This allows for a quantitative assessment of the balance between these two crucial pathways in maintaining the cellular pool of DNA precursors.
Quantification of Glucose Flux through Oxidative and Non-Oxidative Pentose Phosphate Pathways
Assessment of Pathway Activities and Metabolic Branching
The use of 2-deoxy-D-[2-¹³C]ribose extends beyond nucleotide biosynthesis to the broader assessment of metabolic pathway activities and branching points. The labeled carbon can be tracked as it enters central carbon metabolism, providing insights into the flux through glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways. This allows researchers to understand how cells partition metabolic resources under different physiological or pathological conditions. The specific location of the label provides a high-resolution view of metabolic branching, revealing the relative activities of competing enzymatic reactions at key metabolic nodes.
High-Resolution Metabolomics Coupled with 13C-Labeled Tracers
The combination of 2-deoxy-D-[2-¹³C]ribose with high-resolution metabolomics techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized the study of cellular metabolism. These analytical platforms can detect and quantify the incorporation of the ¹³C label into a wide array of metabolites with high sensitivity and specificity. This enables the construction of detailed metabolic maps, illustrating the flow of carbon through the metabolic network. This approach provides a dynamic and comprehensive view of cellular metabolism that is not achievable with traditional endpoint assays.
Research Applications in Cellular and Molecular Biology
Investigation of Deoxyribose Involvement in Cellular Signaling and Homeostasis
2-deoxy-D-ribose (2dDR) is implicated in cellular signaling pathways that regulate key physiological processes. frontiersin.org One proposed mechanism for its pro-angiogenic effects involves the activation of NADPH oxidase 2 (NOX2), which in turn acts on the nuclear factor kappa B (NF-κB) signaling pathway. frontiersin.org This activation leads to the upregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key step in VEGF-dependent angiogenesis. frontiersin.org The involvement of 2dDR in these pathways highlights its role as a signaling molecule that can influence cellular behavior and contribute to processes like tissue vascularization. whiterose.ac.uk Furthermore, the antioxidant glutathione (B108866) (GSH) is essential for maintaining intracellular redox homeostasis, and compounds that affect GSH levels can significantly impact cellular function. nih.govmdpi.com Research shows that 2dDR interferes with GSH homeostasis, which is a critical aspect of cellular health and response to stress. nih.gov
Mechanistic Studies of Oxidative Stress Induction by 2-deoxy-D-ribose
2-deoxy-D-ribose is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govjst.go.jp This property has made it a useful tool for studying the mechanisms of cellular damage. Studies have shown that 2dDR can provoke cytotoxicity and apoptosis in various cell types, including pancreatic beta-cells and human monocytic cells, by increasing oxidative stress. e-dmj.orgnih.govnih.gov For instance, in pancreatic beta-cells, 2dDR was found to increase intracellular ROS and protein carbonyl levels in a dose-dependent manner. nih.gov
Role of Advanced Glycation Endproducts (AGEs) Formation
A key mechanism through which 2-deoxy-D-ribose induces cellular damage is by promoting the formation of Advanced Glycation Endproducts (AGEs). e-dmj.orgnih.gov AGEs are a complex group of molecules formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. plos.orgcambridge.org 2-deoxy-D-ribose, being a sugar with a high reducing capacity, is particularly effective at this process, sometimes referred to as "ribosylation". nih.govplos.orgresearchgate.net The accumulation of AGEs can lead to cell dysfunction and apoptosis. e-dmj.orgresearchgate.net In studies using pancreatic beta-cells, it was demonstrated that 2dDR-induced cytotoxicity and apoptosis are linked to the formation of AGEs. e-dmj.org The addition of antiglycating agents like aminoguanidine (B1677879) and pyridoxamine (B1203002) was shown to suppress the damage, confirming the role of glycation in the cytotoxic mechanism. nih.gov When incubated with albumin, 2dDR increased the formation of dicarbonyls and AGEs. nih.gov
Modulation of Glutathione (GSH) Levels and Cystine Transport
2-deoxy-D-ribose significantly impacts cellular antioxidant defenses by modulating glutathione (GSH) levels. nih.govnih.gov GSH is a critical tripeptide that protects cells from oxidative damage. mdpi.com Research indicates that 2dDR depletes intracellular GSH, not by direct oxidation, but by interfering with its synthesis and promoting its export from the cell. nih.gov
Specifically, 2dDR has been shown to inhibit glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, through glycation of its subunits. nih.gov This modification inhibits the formation of the active GCL holoenzyme complex. nih.gov Furthermore, 2dDR treatment leads to an increased efflux of GSH from the cell, a process mediated by multidrug resistance-associated proteins (MRPs). nih.govbezmialemscience.org This dual action of inhibiting synthesis and increasing export leads to a significant depletion of the cellular GSH pool. nih.gov The resulting lack of GSH impairs the cell's ability to counteract ROS, leading to an accumulation of oxidative damage and ultimately triggering apoptosis. nih.gov Studies have also investigated the role of the cystine/glutamate antiporter system, which is crucial for the uptake of L-cystine, a precursor for GSH synthesis. It was hypothesized that 2dDR might deplete GSH levels by inhibiting this cystine transport system.
Research on Angiogenesis Stimulation and Vascularization Processes in Research Models
Angiogenesis, the formation of new blood vessels, is a vital process in tissue engineering and wound healing. whiterose.ac.ukwhiterose.ac.uk A major challenge in tissue engineering is ensuring the rapid vascularization of constructs after implantation to ensure their survival. frontiersin.org 2-deoxy-D-ribose has emerged as a promising, cost-effective, and stable pro-angiogenic agent that can stimulate this process. mdpi.comnih.gov It has been shown to have chemotactic and angiogenic activity in a variety of research models. whiterose.ac.uknih.gov
Upregulation of Vascular Endothelial Growth Factor (VEGF) Production
One of the primary mechanisms by which 2-deoxy-D-ribose promotes angiogenesis is by upregulating the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of blood vessel formation. cannenta.comnih.gov While the exogenous application of VEGF can be problematic, leading to leaky and hemorrhagic vessels, 2dDR offers an indirect route to stimulate the body's own VEGF production. researchgate.netcannenta.comnih.gov Studies on human aortic endothelial cells (HAECs) have demonstrated that treatment with 2dDR significantly increases VEGF production. researchgate.netcannenta.com This effect was specific to 2dDR, as other sugars like 2-deoxy-L-ribose and D-glucose did not produce the same result. cannenta.comnih.gov The biological activity of 2dDR in stimulating angiogenesis has been reported to be 80% to 100% as effective as VEGF itself. mdpi.comwhiterose.ac.uk
The table below summarizes the findings on VEGF production by HAECs in response to different treatments.
| Treatment Group | Concentration | Effect on HAEC Metabolic Activity (Day 7) | Effect on VEGF Production | Source |
|---|---|---|---|---|
| Control (Low Serum Media) | - | Baseline | Baseline | cannenta.com |
| 2-deoxy-D-ribose (2dDR) | 100 µM | Significant Increase | Increased | cannenta.com |
| 2-deoxy-D-ribose (2dDR) | 1 mM | Significant Increase | Increased | cannenta.com |
| VEGF | 80 ng/ml | Significant Increase | - | cannenta.com |
| 2-deoxy-L-ribose (2dLR) | Not Specified | No Significant Increase | Not Increased | cannenta.comnih.gov |
| D-glucose (DG) | Not Specified | No Significant Increase | Not Increased | cannenta.comnih.gov |
Efficacy Assessment in In Vitro and Ex Vivo Angiogenesis Assays (e.g., CAM assay, 3D dynamic models)
The pro-angiogenic potential of 2-deoxy-D-ribose has been validated across a range of established in vitro and ex vivo assays. mdpi.comfrontiersin.org These models are crucial for screening pro-angiogenic agents before moving to more complex and expensive in vivo studies. whiterose.ac.uk
The chick chorioallantoic membrane (CAM) assay is a widely used ex vivo model to study angiogenesis. acs.orgmdpi.com In the CAM assay, 2dDR has consistently demonstrated a dose-dependent angiogenic response. whiterose.ac.uktandfonline.comnih.gov For example, direct application of 20 and 200 μ g/day of 2dDR induced angiogenesis, while a higher dose of 1000 μ g/day was ineffective. mdpi.com When released from biomaterial scaffolds, 2dDR also significantly stimulated neovascularization on the CAM, with studies showing it to be approximately 80% as potent as VEGF. whiterose.ac.uktandfonline.comnih.gov
In vitro assays further support these findings. In studies using human aortic endothelial cells (HAECs), 2dDR was shown to promote cell proliferation, migration, and tube formation in a dose-dependent manner. frontiersin.orgwhiterose.ac.uk A concentration of 100 µM 2dDR was effective at stimulating tube formation, whereas 1 µM was not, and 10 mM was found to be toxic. mdpi.com
More recently, novel 3D dynamic in vitro models have been developed to better mimic the complex physiological environment of angiogenesis. frontiersin.orgwhiterose.ac.uk In these models, which allow for the simultaneous monitoring of cell proliferation and infiltration under dynamic conditions, 2dDR significantly enhanced the outgrowth and density of endothelial cells. whiterose.ac.uknih.gov
The table below presents a summary of findings from various angiogenesis assays assessing the efficacy of 2-deoxy-D-ribose.
| Assay Type | Model/Cell Line | Effective 2dDR Concentration/Dose | Observed Effect | Source |
|---|---|---|---|---|
| Ex Ovo CAM Assay | Chick Embryo | 20 & 200 μg/day (direct application) | Induced Angiogenesis | mdpi.com |
| Ex Ovo CAM Assay | Chick Embryo | 5% & 10% (w/v) released from alginate dressing | Increased small blood vessel length | cannenta.com |
| Tube Formation Assay | Human Aortic Endothelial Cells (HAEC) | 100 µM | Stimulated tube formation | mdpi.com |
| Cell Proliferation/Metabolic Activity | Human Aortic Endothelial Cells (HAEC) | 10 µM - 1 mM | Increased metabolic activity | mdpi.comfrontiersin.org |
| 3D Dynamic Model | Human Aortic Endothelial Cells (HAEC) | Not Specified | Enhanced cell outgrowth and density | frontiersin.orgwhiterose.ac.uk |
| Chemotaxis (Boyden Chamber) | Bovine Aortic Endothelial Cells (BAE) | 10 & 100 µM | Acted as a chemoattractant | mdpi.com |
Interplay with Carbohydrate Metabolism Enzymes and Regulatory Mechanisms
The role of 2-deoxy-D-[2-13C]ribose in cellular and molecular biology is primarily that of a sophisticated metabolic tracer. Its interaction with carbohydrate metabolism is defined by the enzymatic processing of its parent molecule, 2-deoxy-D-ribose, and the unique insights gained by tracking the stable isotope label at the C-2 position. This allows researchers to map metabolic pathways, quantify fluxes, and understand regulatory actions that would otherwise be obscured. The interplay can be understood through two main perspectives: the direct enzymatic reactions the molecule undergoes and its role as a modifier of enzyme function.
Direct Enzymatic Processing and Pathway Integration
Once inside the cell, 2-deoxy-D-ribose is shunted into catabolic pathways, linking it directly to central carbon metabolism. The canonical pathway involves two key enzymatic steps. First, deoxyribose kinase (deoK) phosphorylates 2-deoxy-D-ribose to produce 2-deoxy-D-ribose-5-phosphate (DR5P). asm.org This intermediate is then targeted by the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), also known as phosphodeoxyriboaldolase. creative-enzymes.comwikipedia.org
DERA is a Class I aldolase that catalyzes the reversible cleavage of DR5P into two central metabolic intermediates: D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499). wikipedia.orgnih.gov This reaction is a critical node, as G3P is a primary intermediate in both glycolysis and gluconeogenesis, while acetaldehyde can be converted to acetyl-CoA and enter the Krebs cycle. wikipedia.org The mechanism of DERA involves the formation of a Schiff base intermediate with a key lysine (B10760008) residue (Lys167) in its active site. wikipedia.org The equilibrium of this reaction strongly favors the formation of DR5P. nih.gov The use of this compound allows for precise tracking of the labeled C-2 carbon as it is incorporated into either G3P or acetaldehyde, providing a quantitative measure of this metabolic flux.
In some organisms, particularly bacteria, alternative oxidative pathways for 2-deoxy-D-ribose catabolism exist. asm.orgnih.gov These pathways involve the oxidation of deoxyribose to deoxyribonate, which is then further metabolized. asm.orgnih.gov The existence of these parallel routes highlights the diverse enzymatic strategies for processing this sugar.
The kinetic properties of these enzymes are crucial for understanding pathway dynamics. Studies on DERA from various organisms provide insight into their efficiency and substrate affinity.
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Optimal Temperature | 95°C | - | nih.gov |
| Optimal pH | 6.5 | - | uniprot.org |
| Km for dR5P | 0.81 ± 0.07 mM | Assayed at 95°C | nih.gov |
| kcat | 116 ± 4 s-1 per subunit | nih.gov | |
| Specific Activity | 285 ± 5 µmol min-1 mg-1 | Under optimal conditions | nih.gov |
Post-Translational Modification and Enzyme Regulation
Beyond being a substrate, 2-deoxy-D-ribose (2dDR) can function as a reactive molecule that directly modifies and regulates enzyme activity through non-enzymatic glycation. nih.govresearchgate.net This is particularly relevant in contexts where 2dDR accumulates, such as in the microenvironment of tumors where thymidine (B127349) phosphorylase activity can generate it from thymidine. nih.gov
A significant target of this glycation is the Glutamate-Cysteine Ligase (GCL) enzyme, which catalyzes the rate-limiting step in the synthesis of the critical antioxidant glutathione (GSH). nih.govresearchgate.netwikipedia.org Research has demonstrated that 2dDR can directly modify both the catalytic (GCLC) and modifier (GCLM) subunits of GCL. nih.gov This modification leads to a significant inhibition of GCL's enzymatic activity, thereby compromising the cell's ability to counteract oxidative stress. nih.govresearchgate.net This interaction represents a key regulatory mechanism where a carbohydrate metabolite directly impacts the cellular redox system.
The inhibitory effect is multifaceted; 2dDR-mediated glycation not only reduces the catalytic rate but also impairs the proper assembly of the GCL holoenzyme by inhibiting the heterodimerization of the GCLC and GCLM subunits. nih.gov Interestingly, this glycation does not appear to alter the enzyme's affinity for its substrates (Km) or its feedback inhibition by GSH (Ki), suggesting a direct impact on the enzyme's catalytic capacity and structure rather than its substrate-binding pockets. nih.gov
| Finding | Observed Effect | Reference |
|---|---|---|
| Enzyme Activity | Significant inhibition of both GCLC and the GCL holoenzyme. | nih.govresearchgate.net |
| Holoenzyme Formation | Inhibited GCL subunit heterodimerization. Did not cause dissociation of pre-formed holoenzyme. | nih.gov |
| Substrate Affinity (Km) | No significant alteration observed. | nih.gov |
| Feedback Inhibition (Ki) | No significant alteration observed. | nih.gov |
| Mechanism | Direct, post-translational modification (glycation) of GCLC and GCLM subunits. | nih.govresearchgate.net |
The use of this compound in such studies enables researchers to simultaneously track the metabolic fate of the sugar while observing its regulatory effects, offering a powerful tool to link metabolic flux with changes in the cellular antioxidant machinery.
Advanced Methodological Considerations and Future Research Directions
Integration of 2-deoxy-D-[2-13C]ribose Tracing with Multi-Omics Data Analysis
The combination of stable isotope tracing using this compound with multi-omics platforms provides a powerful approach to understanding cellular physiology. By tracking the flow of the 13C label from deoxyribose into various biomolecules, researchers can overlay metabolic flux data onto genomic, transcriptomic, and proteomic datasets. nih.govmdpi.com This integration allows for a more comprehensive view of how genetic regulation and protein expression influence metabolic pathways. nih.govnih.gov
For instance, tracing this compound into the building blocks of DNA (deoxyribonucleotides) can be correlated with transcriptomic data for enzymes involved in nucleotide synthesis. fiveable.me This can reveal regulatory bottlenecks or unexpected pathway activities under specific conditions. creative-proteomics.com Similarly, combining these tracer studies with proteomics can elucidate how the abundance of metabolic enzymes affects the flux through pathways like the pentose (B10789219) phosphate (B84403) pathway or de novo nucleotide synthesis. creative-proteomics.com This multi-omics approach is crucial for building comprehensive models of cellular metabolism and identifying novel therapeutic targets. creative-proteomics.comnih.gov The insights gained from such integrated analyses help bridge the gap between genotype and metabolic phenotype. nih.govmdpi.com
Table 1: Insights from Integrating this compound Tracing with Multi-Omics
| Omics Platform | Integrated Data | Biological Insights Gained |
|---|---|---|
| Transcriptomics | 13C labeling patterns of deoxyribonucleotides and related metabolites correlated with mRNA levels of metabolic enzymes. | Elucidation of transcriptional control over nucleotide synthesis pathways; identification of rate-limiting enzymatic steps. |
| Proteomics | Flux data from 13C-deoxyribose correlated with the abundance of enzymes identified by quantitative proteomics (e.g., using SILAC). mdpi.com | Understanding post-transcriptional regulation of metabolic networks; linking protein abundance to actual metabolic activity. creative-proteomics.com |
| Metabolomics | Global, untargeted metabolomics profiles combined with targeted analysis of 13C incorporation from deoxyribose. acs.org | Mapping the downstream fate of deoxyribose carbon; discovering novel metabolic crosstalk and pathway connections. creative-proteomics.com |
| Genomics | Metabolic flux variations in cells with specific genetic mutations (e.g., in cancer cell lines) traced with 13C-deoxyribose. | Linking specific genetic backgrounds to distinct metabolic phenotypes; understanding metabolic reprogramming in disease. mdpi.com |
Development of Novel Stable Isotope-Assisted Analytical Techniques for Enhanced Resolution
The detection and quantification of isotopically labeled compounds rely heavily on the capabilities of analytical instrumentation, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Recent advancements in high-resolution mass spectrometry (HRMS), such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) MS, have been pivotal. nih.govnih.govfrontiersin.org These technologies offer the mass accuracy and resolution required to distinguish between different isotopologues (molecules that differ only in their isotopic composition) and to separate them from other interfering ions. nih.govoup.com
For example, high resolution is necessary to differentiate a metabolite containing one 13C atom from one containing a 2H (deuterium) atom, which have very similar masses. nih.gov Techniques combining liquid chromatography (LC) with HRMS (LC-HRMS) are particularly powerful for separating complex biological mixtures before analysis, enhancing both coverage and quantitative accuracy. acs.orgnih.gov Furthermore, tandem mass spectrometry (MS/MS) methods allow for the fragmentation of labeled metabolites, providing crucial information about the position of the 13C label within the molecule's structure. acs.org This is essential for precisely mapping metabolic transformations. acs.org Software tools are continuously being developed to automate the analysis of this complex data, correcting for the natural abundance of stable isotopes and accurately quantifying tracer incorporation. oup.comrsc.org
Table 2: Comparison of Analytical Techniques for 13C-Labeled Metabolite Analysis
| Technique | Resolution | Key Advantages | Common Applications |
|---|---|---|---|
| Gas Chromatography-MS (GC-MS) | Low to Medium | Excellent for volatile and derivatized small molecules; established libraries. | Analysis of derivatized sugars and organic acids. |
| Triple Quadrupole MS | Low | High sensitivity and specificity for pre-defined targets (targeted analysis). | Quantification of specific known metabolites and their isotopologues. nih.gov |
| High-Resolution MS (Orbitrap, FT-ICR) | High to Ultra-High | Accurate mass measurement enables formula determination; resolves complex spectra. nih.govnih.gov | Untargeted metabolomics; distinguishing isotopologues with small mass differences. acs.orgoup.com |
| Nuclear Magnetic Resonance (NMR) | N/A | Non-destructive; provides detailed structural information and positional isotope analysis without fragmentation. | Determining the specific carbon atom that is labeled within a molecule. ckisotopes.com |
Computational and Systems Biology Modeling of Deoxyribose-Mediated Biological Networks
Data generated from this compound tracing experiments are invaluable for the development and validation of computational models of metabolism. nih.gov These models, often in the form of genome-scale metabolic networks, aim to simulate the flow of metabolites through the intricate web of biochemical reactions within a cell. Isotope tracing data provides crucial constraints for these models, allowing for the calculation of metabolic fluxes—the actual rates of reactions. creative-proteomics.comresearchgate.net
Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are two key computational approaches that integrate stable isotope labeling data. nih.gov By feeding the measured distribution of 13C in various metabolites into these models, researchers can infer the activity of different pathways. researchgate.net For example, the pattern of 13C enrichment in deoxyadenosine (B7792050) (dA) derived from labeled glucose has been used to calculate the contribution of pathways like gluconeogenesis to the intracellular sugar pool. pnas.org This integration of experimental data with computational modeling allows for a systems-level understanding of metabolism, enabling the prediction of how metabolic networks will respond to genetic or environmental perturbations. nih.govresearchgate.net
Table 3: Computational Tools and Approaches for Isotope Tracing Data
| Tool/Approach | Function | Input Data | Output |
|---|---|---|---|
| Metabolic Flux Analysis (MFA) | Quantifies intracellular metabolic fluxes at steady state. nih.gov | Stoichiometric network model, stable isotope labeling patterns. nih.gov | A map of all reaction rates in the network. |
| Flux Balance Analysis (FBA) | Optimizes for a specific metabolic objective (e.g., growth) within a network. nih.gov | Stoichiometric network model, nutrient uptake rates, objective function. | A predicted flux distribution that optimizes the objective. |
| IsoCor | Corrects raw mass spectrometry data for natural isotope abundance. oup.com | High-resolution MS data, chemical formulas of metabolites. oup.com | Corrected isotopologue distributions for flux analysis. |
| Mass Isotopomer Distribution Analysis (MIDA) | Calculates the fractional synthesis of polymers from labeled precursors. pnas.org | Isotope enrichment of a precursor and its product polymer. | Fractional contribution of the precursor to the polymer. |
Prospects for Elucidating Uncharted Metabolic and Structural Roles of Labeled Deoxyribose
While 2-deoxy-D-ribose is primarily known as a core component of the DNA backbone, the use of its labeled form, this compound, holds promise for uncovering less understood aspects of its biology. numberanalytics.comacs.org Future research is expected to leverage this tracer to explore novel metabolic fates and structural functions.
One area of interest is the potential for deoxyribose and its derivatives to be involved in pathways beyond canonical nucleotide synthesis. Tracing studies could reveal if deoxyribose carbon is shunted into other metabolic pathways under specific conditions, such as metabolic stress or in certain diseases. There is also potential for using this compound to study DNA damage and repair dynamics. By labeling the deoxyribose moiety, it may be possible to track the removal and replacement of nucleotides during DNA repair processes, offering a more direct measure of DNA turnover than methods that label the base.
Furthermore, the role of deoxyribose in non-canonical nucleic acid structures or its potential involvement in cellular signaling remains largely unexplored. Advanced analytical methods capable of detecting subtle changes in labeling patterns could provide the first clues into these uncharted territories. acs.org As our ability to synthesize specifically labeled precursors and analyze their metabolic products improves, so too will our capacity to discover the full spectrum of biological roles for molecules like deoxyribose. researchgate.netnih.gov
Q & A
Q. What safety protocols are critical when handling 2-deoxy-D-[2-¹³C]ribose in long-term exposure studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
